3beta-(Dimethylamino)con-5-ene 3beta-(Dimethylamino)con-5-ene Conessin has been reported in Holarrhena floribunda and Holarrhena pubescens with data available.
Brand Name: Vulcanchem
CAS No.: 546-06-5
VCID: VC0524199
InChI: InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3
SMILES: Array
Molecular Formula: C24H40N2
Molecular Weight: 356.6 g/mol

3beta-(Dimethylamino)con-5-ene

CAS No.: 546-06-5

Cat. No.: VC0524199

Molecular Formula: C24H40N2

Molecular Weight: 356.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3beta-(Dimethylamino)con-5-ene - 546-06-5

Specification

CAS No. 546-06-5
Molecular Formula C24H40N2
Molecular Weight 356.6 g/mol
IUPAC Name N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine
Standard InChI InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3
Standard InChI Key GPLGAQQQNWMVMM-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C
Canonical SMILES CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C
Appearance Solid powder
Melting Point 125.5 °C

Introduction

Chemical Profile and Structural Properties

Conessine (CAS No. 546-06-5) is a complex steroidal alkaloid characterized by a rigid tetracyclic framework fused with a piperidine ring. Its absolute stereochemistry includes eight defined stereocenters, contributing to its unique three-dimensional conformation .

Physicochemical Characteristics

The compound’s physical properties are critical for understanding its bioavailability and interactions:

PropertyValueSource
Molecular Weight356.59 g/mol
Melting Point126–127°C
Boiling Point479.38°C (estimated)
Density0.9492 g/cm³
Solubility in Ethanol≥2 mg/mL
LogP (Partition Coefficient)6.060
Optical Activity[α]D20=+25.3[\alpha]_{D}^{20} = +25.3^\circ

The high LogP value indicates significant lipophilicity, facilitating blood-brain barrier penetration .

Pharmacological Effects and Mechanisms of Action

Histamine H₃ Receptor Antagonism

Conessine acts as a potent antagonist of histamine H₃ receptors, with binding affinities of pKi=7.61\text{pK}_i = 7.61 (rat) and pKi=8.27\text{pK}_i = 8.27 (human) . This activity is selective over other histamine receptors (H₁, H₂, H₄), making it a valuable tool for studying H₃-mediated pathways . H₃ receptors are predominantly expressed in the central nervous system (CNS), where they regulate neurotransmitter release. Conessine’s ability to penetrate the CNS and achieve high brain concentrations (up to 10 µM) has implications for treating cognitive disorders .

Modulation of Intracellular Signaling Pathways

Recent studies reveal Conessine’s role in suppressing key transcriptional pathways:

  • NF-κB Pathway: Conessine inhibits TNFα-induced activation of NF-κB, reducing the expression of pro-inflammatory cytokines .

  • FoxO3a Pathway: By downregulating FoxO3a-dependent transcription, Conessine decreases the expression of atrophy-related ubiquitin ligases (MuRF-1, atrogin-1), mitigating muscle wasting .

  • p53 Pathway: The compound modestly suppresses p53 activity, potentially influencing apoptosis in cancer cells .

These effects are summarized in the following experimental data:

PathwayLuciferase Reporter Activity ReductionConcentration Range
NF-κB (pELAM-Luc)60% inhibition10–20 µM
FoxO3a (pFHRE-Luc)45% inhibition10–20 µM
p53 (WWP-Luc)30% inhibition10–20 µM

Anti-Parasitic and Anti-Malarial Activity

In traditional medicine, Conessine is used to treat amoebic dysentery and helminthic infections. Its anti-malarial activity stems from interference with Plasmodium metabolism, though exact mechanisms remain under investigation .

SupplierPurityPackagingPrice (USD)
Sigma-Aldrich≥97% (HPLC)10 mg53.40
Sigma-Aldrich≥97% (HPLC)50 mg193.00
Cayman Chemical≥98%50 mg120.00

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